molecular formula C16H22N2O3 B1387284 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid CAS No. 1171662-65-9

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid

Cat. No.: B1387284
CAS No.: 1171662-65-9
M. Wt: 290.36 g/mol
InChI Key: HGNUVDXYJCMQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid is a significant chemical intermediate in the synthesis of Gefapixant (AF-219, MK-7264), a potent and selective P2X3 receptor antagonist (source) . Research focused on chronic cough pathophysiology has identified the P2X3 receptor, an ATP-gated ion channel expressed on sensory nerves, as a critical therapeutic target (source) . As a key building block in the production of Gefapixant, this compound enables the investigation of mechanisms to attenuate neuronal hypersensitivity in the airways. Its molecular structure, featuring both the acetylamino-phenyl and piperidinyl-propanoic acid moieties, is essential for conferring high-affinity binding to the P2X3 receptor and antagonizing ATP-mediated signaling (source) . This acid is provided for research applications exclusively, including medicinal chemistry, preclinical studies, and the development of novel therapeutics for refractory chronic cough and other P2X3-related neurological conditions. The product is strictly for laboratory research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-acetamidophenyl)-3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(19)17-14-7-5-13(6-8-14)15(11-16(20)21)18-9-3-2-4-10-18/h5-8,15H,2-4,9-11H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNUVDXYJCMQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting materials: Heterocyclic amides (e.g., piperidine derivatives) and acrylic acid derivatives.
  • Reaction conditions: Heating in an oil bath at approximately 100°C for 10 hours, monitored via TLC.
  • Reaction mechanism: Nucleophilic attack of the amide nitrogen on the electrophilic double bond of acrylic acid derivatives, leading to the formation of the desired amide linkage.

Data:

Step Reagents Conditions Yield Notes
1 Heterocyclic amide + acrylic acid derivative 100°C, 10h Variable Chemoselectivity critical

This method has been successfully used to synthesize analogous compounds, such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acids, indicating its applicability for similar structures.

Amide Formation via DCC Coupling with N-Hydroxysuccinimide (Method A)

The carbodiimide-mediated coupling reaction is a widely adopted method for amide bond formation, especially for synthesizing complex molecules like the target compound.

Procedure:

  • Reagents: 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various amines.
  • Conditions: Dissolution in dry acetonitrile, addition of NHS and DCC at 0°C, stirring at room temperature for 12 hours.
  • Outcome: Formation of N-alkyl derivatives with high efficiency.

Data:

Reagent Equivalents Solvent Temperature Duration Yield Notes
Acid 1 Acetonitrile 0°C to RT 12h High Efficient coupling
Amine 1-2 - - - - Variability based on amine

Research Reference:

This method has been employed in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl] derivatives, demonstrating versatility for amide bond formation with aromatic acids.

Azide Coupling Method for Structural Diversification

The azide coupling approach provides a pathway for introducing diverse amine functionalities via nucleophilic substitution of azides.

Procedure:

  • Step 1: Conversion of the hydrazide or ester to an azide using sodium nitrite in acidic conditions at low temperature.
  • Step 2: Reaction of the azide with various amines at low temperatures (−5°C), followed by warming to room temperature.
  • Outcome: Formation of N-alkylated derivatives with potential for further modifications.

Data:

Step Reagents Conditions Yield Notes
Azide formation Hydrazide + NaNO2 0°C, 1h Moderate Low-temperature conditions
Azide coupling Azide + amine −5°C to RT Good Suitable for diverse amines

Research Reference:

This method is advantageous for minimizing racemization and enabling low-temperature reactions, as demonstrated in the synthesis of N-alkyl derivatives.

Functional Group Transformations and Final Purification

The final steps often involve hydrolysis, reduction, or acylation to achieve the target structure:

Data:

Transformation Reagents Conditions Yield Notes
Hydrolysis NaOH or KOH Reflux High Produces free acid
Recrystallization Ethanol, ethyl acetate Room temperature Purity Ensures high purity

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Chemoselective reaction Heterocyclic amides + acrylic acid derivatives Mild, versatile High selectivity Requires precise control
DCC coupling DCC, NHS, amines Efficient amide formation Widely applicable Possible urea byproduct
Azide coupling Hydrazides + sodium nitrite + amines Low temperature, minimal racemization Structural diversity Multi-step process
Hydrolysis & purification NaOH, recrystallization Final refinement High purity Additional steps needed

Chemical Reactions Analysis

Types of Reactions

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetylamino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, various nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Therapeutic Potential

Research indicates that 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid may exhibit significant biological activity. Preliminary studies suggest its potential as a therapeutic agent targeting various conditions, particularly those involving pain management and neurological disorders. Its structural similarity to known analgesics enhances its relevance in medicinal chemistry.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Initial studies suggest that it may interact with receptors involved in pain modulation and neurotransmission. For instance, compounds with similar structures, such as acetylmethadol and beta-hydroxyfentanyl, have demonstrated potent analgesic properties, indicating that this compound may share similar mechanisms of action.

Table 2: Similar Compounds and Their Applications

Compound NameStructural FeaturesApplications
N-Acetyl-L-glutamateAcetyl group, amino acidsMetabolic studies
AcetylmethadolPiperidine derivativePain management
Beta-hydroxyfentanylPiperidine ring with hydroxy substitutionAnalgesic effects

Mechanism of Action

The mechanism of action of 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid involves its interaction with specific molecular targets in the body. The acetylamino group can form hydrogen bonds with receptors, while the piperidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name & CAS (if available) Molecular Formula Key Substituents/Modifications Physicochemical Implications Evidence Source
Target Compound (1171662-65-9) C₁₆H₂₂N₂O₃ Acetylamino phenyl, piperidinyl, propanoic acid Moderate polarity; hydrogen-bonding sites
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic Acid (13) Not provided Trifluoromethylphenyl, oxo group Increased lipophilicity (CF₃); altered reactivity
FE@SNAP (MCHR1 antagonist) Complex structure Difluorophenyl, pyrimidine, fluoroethyl ester Enhanced metabolic stability (fluorine); improved receptor affinity
QY-8274 (1142210-40-9) C₁₆H₂₀N₂O₅S Sulfonyl linker, piperidinyl, acetic acid Higher acidity (sulfonyl); reduced solubility
h3 (IDO1 inhibitor) C₂₀H₂₂F₃N₃O₄ Nitrophenyl, trifluorobutyric acid ethyl ester Electron-withdrawing nitro group; ester enhances bioavailability
1-(4-Acetylphenyl)piperidine-4-carboxamide C₁₄H₁₈N₂O₂ Acetylphenyl, carboxamide Reduced acidity (amide vs. carboxylic acid)
Key Observations:
  • Sulfonyl linkers (e.g., QY-8274) introduce strong electron-withdrawing effects, altering acidity and hydrogen-bonding profiles . Nitro groups (e.g., h3) may serve as prodrug moieties, activating upon reduction in vivo .
  • Ester derivatives (e.g., h3’s ethyl ester) may improve oral bioavailability by masking acidic groups .
Receptor Affinity and Selectivity:
  • The piperidine ring in the target compound and analogs (e.g., QY-8274) is critical for interactions with hydrophobic pockets in enzymes or receptors, but substituents on the phenyl ring dictate selectivity .

Biological Activity

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid, also known by its CAS number 1171662-65-9, is a synthetic organic compound characterized by a piperidine ring and an acetylamino group attached to a phenyl ring. Its molecular formula is C₁₆H₂₂N₂O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound exhibits the following chemical properties:

PropertyValue
Molecular Weight290.36 g/mol
Boiling Point504.5 ± 45.0 °C
Density1.223 ± 0.06 g/cm³
pKa3.70 ± 0.10

These properties suggest that the compound may have favorable characteristics for biological interactions and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The acetylamino group can form hydrogen bonds with receptors, while the hydrophobic nature of the piperidine ring allows it to fit into enzyme active sites or receptor pockets, modulating their activity.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound may exhibit antiproliferative effects against cancer cells. For instance, studies on related compounds have shown efficacy as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy targeting BRCA-deficient tumors . The mechanism often involves the inhibition of DNA repair pathways, leading to increased apoptosis in cancer cells.

Neuroprotective Potential

The compound is also being investigated for its neuroprotective properties. Similar piperidine derivatives have been shown to influence neurotransmitter systems and exhibit potential in treating neurological disorders . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects.

Case Studies

  • In Vivo Efficacy : In a study involving xenograft models of BRCA-1 deficient cancer, related compounds demonstrated significant tumor reduction, highlighting the potential of piperidine derivatives in cancer therapy .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications to the piperidine structure can enhance bioavailability and metabolic stability, crucial for effective drug development .

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of piperidine derivatives:

  • Selectivity : Compounds with specific substitutions on the piperidine ring showed enhanced selectivity towards cancer cell lines compared to normal cells.
  • Synergistic Effects : Combinations of this compound with other chemotherapeutics have been reported to produce synergistic effects, improving overall efficacy against resistant cancer types.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid, and how can purity be validated?

  • Methodology :

  • Step 1 : Start with 4-(acetylamino)benzaldehyde and piperidine derivatives for nucleophilic addition reactions. Use a Mannich-type reaction or Michael addition to introduce the propanoic acid moiety.
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and crystallize the final product using ethanol/water mixtures .
  • Step 3 : Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C). Confirm structural integrity via high-resolution mass spectrometry (HRMS) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (≤10 mM stock solutions) or phosphate-buffered saline (PBS) at pH 7.4. Use co-solvents like PEG-400 if precipitation occurs .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via LC-MS. Adjust pH to 6–8 to minimize hydrolysis of the piperidinyl or acetyl groups .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • In vitro assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) or surface plasmon resonance (SPR) to study binding kinetics with target enzymes.
  • Control experiments : Include competitive inhibitors (e.g., piperidine derivatives) to assess specificity. Validate results using isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Data analysis : Fit kinetic data to the Michaelis-Menten model using nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Modifications : Synthesize analogs by replacing the acetyl group with sulfonamide or urea moieties. Vary the piperidine ring size (e.g., morpholine, azepane) to assess steric effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes and stability .
  • Validation : Test analogs in cellular assays (e.g., cytotoxicity in HEK293 cells) and compare EC₅₀ values to prioritize leads .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodology :

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Meta-analysis : Use systematic reviews to identify confounding variables (e.g., assay temperature, cell line variability). Apply statistical tools (ANOVA with Tukey’s post hoc test) to quantify variability .
  • Structural analogs : Compare results with structurally related compounds (e.g., 3-phenylpropanoyl derivatives) to identify conserved pharmacophores .

Q. What advanced analytical techniques are critical for characterizing stereochemical and supramolecular properties?

  • Methodology :

  • Stereochemistry : Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy to confirm enantiopurity .
  • Supramolecular analysis : Perform single-crystal X-ray diffraction (Cu-Kα radiation) to determine hydrogen-bonding patterns (e.g., O–H⋯O dimers) and packing motifs .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.